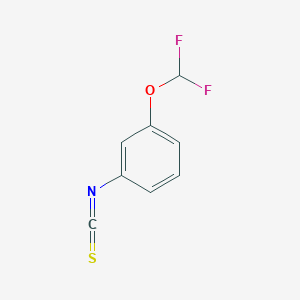

3-(Difluoromethoxy)phenylisothiocyanate

Description

Overview of Isothiocyanate Chemistry in Organic Synthesis

Isothiocyanates are a class of organosulfur compounds characterized by the functional group R−N=C=S. wikipedia.org This group, known as a heterocumulene, possesses a unique electronic structure that makes it a highly versatile reagent in organic synthesis. rsc.orgresearchgate.net The central carbon atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. rsc.org This reactivity is the basis for their most common application: the synthesis of thioureas through reaction with primary or secondary amines. uzhnu.edu.ua

Beyond simple thiourea (B124793) formation, isothiocyanates are valuable synthons for constructing a diverse array of heterocyclic compounds, including thiazoles, thiadiazoles, and triazines. arkat-usa.orgresearchgate.net Their ability to participate in cycloaddition reactions further broadens their synthetic utility. mdpi.com Compared to their oxygen analogs, isocyanates, isothiocyanates are often more stable, less hazardous to handle, and readily accessible, making them valuable tools for synthetic chemists. rsc.org The synthesis of isothiocyanates can be achieved through various methods, most commonly involving the reaction of primary amines with reagents like carbon disulfide or thiophosgene (B130339), often via the decomposition of an intermediate dithiocarbamate (B8719985) salt. wikipedia.orgnih.govnih.gov

Significance of Fluorine Introduction in Organic Molecules for Research

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.com Approximately 20% of all pharmaceutical products contain at least one fluorine atom. nih.gov The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including its metabolic stability, bioavailability, and binding affinity to biological targets. tandfonline.comnumberanalytics.com

Strategic placement of fluorine atoms can block sites of metabolic degradation. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage and thereby increasing the molecule's half-life. mdpi.comnih.gov Furthermore, fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to permeate cell membranes. nih.govresearchgate.net

Fluorine's Influence on Molecular Design and Reactivity

The unique properties of the fluorine atom are responsible for its significant impact on molecular behavior. As the most electronegative element, fluorine strongly withdraws electron density, which can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.com This modulation of electronic properties can influence how a molecule interacts with its biological target.

Despite its high electronegativity, fluorine is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. This allows for the substitution of hydrogen with fluorine without causing significant steric hindrance, a concept often utilized in bioisosteric replacement. tandfonline.com

| Property | Fluorine (F) | Hydrogen (H) |

| Van der Waals Radius | 1.47 Å | 1.20 Å |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 |

| C-X Bond Dissociation Energy | ~485 kJ/mol (C-F) | ~414 kJ/mol (C-H) |

This table presents a comparison of key atomic and bonding properties between fluorine and hydrogen, highlighting the characteristics that make fluorine a valuable element in molecular design.

Strategic Incorporation of Difluoromethoxy Groups in Chemical Structures

Among the various fluorinated substituents, the difluoromethoxy group (-OCHF₂) has gained significant attention as a specialized functional group in medicinal chemistry. nih.gov It is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. acs.org

| Fluorinated Group | Common Hansch π Value (Lipophilicity Contribution) | Key Features |

| Trifluoromethyl (-CF₃) | +0.88 | High metabolic stability, strong electron withdrawal, bioisostere for chlorine. mdpi.com |

| Trifluoromethoxy (-OCF₃) | +1.04 | Highly lipophilic, metabolically stable. mdpi.com |

| Difluoromethoxy (-OCHF₂) | +0.2 to +0.6 | Lipophilic hydrogen bond donor, dynamic lipophilicity. nih.govacs.org |

This table compares the difluoromethoxy group with other common fluorinated moieties, illustrating their different contributions to lipophilicity and their distinct chemical characteristics.

Contextualization of 3-(Difluoromethoxy)phenylisothiocyanate within Substituted Aryl Isothiocyanates

The compound this compound exists at the intersection of these chemical principles. It is an aryl isothiocyanate, possessing the reactive -N=C=S group that serves as a versatile handle for synthetic transformations, particularly for reactions with nucleophiles to form thiourea derivatives or more complex heterocyclic systems. uzhnu.edu.uaontosight.ai

The "aryl" component is a phenyl ring, which is substituted at the 3-position (meta-position) with the difluoromethoxy group. The strategic placement of the -OCHF₂ group on the aromatic ring is intended to leverage the unique physicochemical properties conferred by this moiety. nih.gov Researchers synthesizing or utilizing this compound would likely be aiming to combine the established synthetic utility of the isothiocyanate group with the property-modulating effects of the difluoromethoxy substituent, such as enhanced metabolic stability, altered lipophilicity, and the potential for hydrogen bond donation. acs.org This makes the molecule a valuable building block for creating more complex chemical structures with potentially improved pharmacological or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-3-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NOS/c9-8(10)12-7-3-1-2-6(4-7)11-5-13/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUHUSMEEQIPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Difluoromethoxy Phenylisothiocyanate

Retrosynthetic Analysis of 3-(Difluoromethoxy)phenylisothiocyanate

A retrosynthetic analysis of this compound logically deconstructs the molecule into readily available starting materials. The primary disconnection targets the carbon-nitrogen bond of the isothiocyanate group (-N=C=S). This functional group is commonly synthesized from a primary amine. This leads to the key precursor, 3-(Difluoromethoxy)aniline (B1304699) .

Further deconstruction of 3-(Difluoromethoxy)aniline involves considering the introduction of the two functional groups on the benzene (B151609) ring. The amino group (-NH₂) is often introduced by the reduction of a nitro group (-NO₂), a reliable and high-yielding transformation. This points to 1-(Difluoromethoxy)-3-nitrobenzene as a crucial intermediate. The synthesis of this intermediate then hinges on the formation of the aryl-oxygen bond and the introduction of the difluoromethyl moiety. This can be approached in two ways: either by difluoromethoxylation of a pre-functionalized phenol (B47542) (like 3-nitrophenol) or by nitration of difluoromethoxybenzene.

This analysis outlines a plausible forward synthesis:

Introduction of the difluoromethoxy group onto a suitably substituted benzene ring.

Synthesis of the 3-(Difluoromethoxy)aniline precursor, typically via reduction of a nitro-intermediate.

Conversion of the aniline (B41778) to the final isothiocyanate product.

Synthesis of Key Precursors: 3-(Difluoromethoxy)aniline and Related Intermediates

The successful synthesis of the target compound relies heavily on the efficient preparation of its precursors. The central challenge lies in the incorporation of the difluoromethoxy group, followed by the synthesis of the aniline derivative.

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal and agrochemical chemistry, valued for its unique electronic properties and lipophilicity. nih.gov Several methods have been developed for its introduction onto aromatic systems.

A prevalent strategy involves the O-difluoromethylation of phenols using a source of difluorocarbene. For instance, 4-nitrophenol (B140041) can be reacted with monochlorodifluoromethane (Freon 22) under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. google.com This approach is adaptable for the synthesis of the meta-substituted isomer required for this compound, starting from 3-nitrophenol (B1666305).

Another effective method is the fluorodesulfurization of thionoesters. nuph.edu.uanuph.edu.uaresearchgate.net This process converts an aryl thionoester into the corresponding difluoro(methoxy)methyl derivative. nuph.edu.ua For example, a thionoester can be treated with a fluorinating agent like (diethylamino)sulfur trifluoride (DAST) in the presence of a catalyst such as tin(IV) chloride (SnCl₄) to yield the desired difluoromethoxylated aromatic compound. nuph.edu.uanuph.edu.ua

More recently, visible light photoredox catalysis has emerged as a mild and efficient tool for generating difluorocarbene intermediates for such transformations, mitigating the need for harsh reagents or conditions. nih.gov These methods provide robust pathways to access difluoromethoxy-substituted aromatic compounds, which are the foundational intermediates for the synthesis.

With the difluoromethoxy group installed on the aromatic ring, the next step is the synthesis of the aniline precursor. The most common and direct route to aromatic amines is the reduction of the corresponding nitro compound.

For the synthesis of 3-(Difluoromethoxy)aniline, the intermediate 1-(Difluoromethoxy)-3-nitrobenzene is required. This intermediate can be synthesized by the difluoromethoxylation of 3-nitrophenol as described previously. Subsequently, the nitro group of 1-(Difluoromethoxy)-3-nitrobenzene is reduced to an amine. This reduction can be achieved using a variety of standard reducing agents. A common industrial method involves catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. Other methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or using reducing agents like sodium hydrosulfite. A patented method for a similar compound, 4-(difluoromethoxy)aniline, utilizes a co-catalysis system of ferric oxide and activated carbon with water and hydrazine (B178648) as the reducing agents. google.com These methods are generally high-yielding and provide the key precursor, 3-(Difluoromethoxy)aniline, in good purity. cymitquimica.comsigmaaldrich.comscbt.com

Formation of the Isothiocyanate Functional Group

The final stage of the synthesis is the conversion of the primary aromatic amine, 3-(Difluoromethoxy)aniline, into the isothiocyanate. The most established and widely used methodology for this transformation involves the reaction of the amine with carbon disulfide. iiab.menih.govbeilstein-journals.org

The general method for forming aryl isothiocyanates from anilines proceeds through a dithiocarbamate (B8719985) salt intermediate. iiab.menih.gov The primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form this intermediate, which is then decomposed to the isothiocyanate using a desulfurylating agent. rsc.org

This can be performed as a one-pot process or a two-step procedure. nih.govorganic-chemistry.org In a typical one-pot synthesis, the amine is reacted with CS₂ and a base, and the resulting dithiocarbamate is converted in situ to the isothiocyanate. beilstein-journals.org This approach is often efficient and avoids the isolation of the intermediate salt. researchgate.net

The reaction begins with the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. In the presence of a base, such as aqueous ammonia (B1221849), potassium carbonate, or triethylamine (B128534), the initially formed dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt. iiab.mebeilstein-journals.orgorganic-chemistry.org For example, aniline reacts with CS₂ in aqueous ammonia to precipitate ammonium (B1175870) phenyldithiocarbamate. orgsyn.org

The crucial step is the subsequent transformation of this dithiocarbamate salt into the isothiocyanate. This is an elimination reaction that requires a desulfurization agent to remove one of the sulfur atoms. A variety of reagents have been developed for this purpose, each with its own advantages.

Common Desulfurylating Agents for Dithiocarbamate Transformation

| Reagent | Description | Reference(s) |

|---|---|---|

| **Lead Nitrate (Pb(NO₃)₂) ** | A classic and effective reagent that reacts with the dithiocarbamate salt to form an insoluble lead sulfide (B99878) precipitate, driving the reaction to completion. | iiab.meorgsyn.org |

| Tosyl Chloride (TsCl) | A mild and efficient reagent that mediates the decomposition of in situ generated dithiocarbamate salts to form the isothiocyanate in high yields. | nih.govorganic-chemistry.org |

| Ethyl Chloroformate | Used to convert the dithiocarbamate salt into a derivative that readily eliminates to form the isothiocyanate. | nih.gov |

| Cyanuric Chloride (TCT) | An economical and effective desulfurylation reagent used in aqueous conditions for a facile one-pot synthesis of isothiocyanates from amines. | nih.govbeilstein-journals.org |

| **Iodine (I₂) ** | Promotes the desulfurization of the dithiocarbamate ammonium salt, producing elemental sulfur as a byproduct. | rsc.org |

The choice of reagent can depend on the specific substrate, particularly for anilines with electron-withdrawing groups, and the desired reaction conditions (e.g., aqueous vs. organic solvent). nih.govrsc.org Upon completion of the reaction and appropriate workup, this compound is obtained as the final product.

Reaction of Aromatic Amines with Carbon Disulfide and Subsequent Derivatization

Desulfurization Reactions (e.g., using Lead Salts)

One of the classical and most versatile methods for preparing isothiocyanates involves the desulfurization of dithiocarbamate salts. This two-step, one-pot procedure begins with the reaction of a primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt. This intermediate is then decomposed using a desulfurizing agent to yield the final isothiocyanate.

For the synthesis of this compound, the process would be initiated by treating 3-(difluoromethoxy)aniline with carbon disulfide (CS₂) and a base such as triethylamine or sodium hydroxide. The subsequent and crucial step is the desulfurization of the resulting dithiocarbamate salt. Historically, heavy metal salts, including those of lead, mercury, and iron, were widely employed for this decomposition. researchgate.net However, due to their toxicity and the generation of hazardous waste, their use has significantly declined in modern synthesis. researchgate.net Alternative and more environmentally friendly desulfurizing agents are now preferred. rsc.org

The general reaction scheme is as follows:

Formation of Dithiocarbamate Salt: 3-(Difluoromethoxy)aniline reacts with CS₂ in the presence of a base.

Desulfurization: The intermediate salt is treated with a desulfurizing agent to eliminate a sulfur-containing byproduct, leading to the formation of this compound.

| Reagent Class | Specific Examples | Role | Notes |

| Starting Amine | 3-(Difluoromethoxy)aniline | Precursor | The source of the aromatic backbone. |

| Thiocarbonyl Source | Carbon Disulfide (CS₂) | Reagent | Reacts with the amine to form the dithiocarbamate intermediate. |

| Base | Triethylamine, NaOH, CaO | Catalyst/Reagent | Facilitates the formation of the dithiocarbamate salt. researchgate.net |

| Desulfurizing Agent | Pb(OAc)₂, FeCl₃, Tosyl chloride, Na₂S₂O₈ | Reagent | Promotes the decomposition of the intermediate to the isothiocyanate. rsc.orgnih.gov |

Reaction of Aromatic Amines with Carbonothioyl Dichloride (Thiophosgene)

A direct and highly effective method for the synthesis of isothiocyanates is the reaction of a primary amine with carbonothioyl dichloride, commonly known as thiophosgene (B130339) (CSCl₂). mdpi.com This method is often favored for its high yields and applicability to a wide range of amines, including those that are electron-deficient.

In this approach, 3-(difluoromethoxy)aniline is reacted directly with thiophosgene, typically in a biphasic system consisting of an organic solvent (like dichloromethane (B109758) or toluene) and an aqueous solution of a base (like sodium bicarbonate or calcium carbonate). rsc.orgresearchgate.net The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct during the reaction.

Despite its efficiency, the primary drawback of this method is the high toxicity and hazardous nature of thiophosgene, which is a volatile and corrosive liquid. nih.govyoutube.com Consequently, its use requires stringent safety precautions. To circumvent these issues, several thiophosgene surrogates have been developed, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), which are safer to handle while still providing good yields of the desired isothiocyanate. rsc.orgnih.govnih.gov

| Reagent | Chemical Formula | Role | Key Characteristics |

| Starting Amine | C₇H₇F₂NO | Precursor | 3-(Difluoromethoxy)aniline |

| Thiocarbonylating Agent | CSCl₂ | Reagent | Highly reactive, efficient, but extremely toxic. researchgate.net |

| Thiophosgene Surrogate | C₇H₆N₄S | Reagent | 1,1'-Thiocarbonyldiimidazole (TCDI); a safer alternative. nih.gov |

| Base | NaHCO₃, CaCO₃ | Acid Scavenger | Neutralizes HCl byproduct. |

| Solvent | CH₂Cl₂, Toluene | Reaction Medium | Typically used in a biphasic system with water. |

Alternative Synthetic Pathways (e.g., Sandmeyer-type Reactions)

The Sandmeyer reaction provides an alternative route for introducing a variety of functional groups onto an aromatic ring, starting from an aryl amine via a diazonium salt intermediate. wikipedia.orgbyjus.com While the classic Sandmeyer reaction is used for synthesizing aryl halides and nitriles, a modified version can be employed to produce aryl thiocyanates. nih.gov

The process begins with the diazotization of 3-(difluoromethoxy)aniline using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding arenediazonium salt. This unstable intermediate is then immediately treated with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in the presence of a copper(I) catalyst. nih.gov

It is important to note that this reaction primarily yields the aryl thiocyanate (Ar-SCN) rather than the isothiocyanate (Ar-NCS). However, aryl isothiocyanates are often formed as byproducts in these reactions. sciencemadness.org The thiocyanate product can, in some cases, be isomerized to the more thermodynamically stable isothiocyanate under specific conditions, although this is not always a high-yielding process. This pathway is generally considered less direct for isothiocyanate synthesis compared to the desulfurization or thiophosgene methods.

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Diazotization | 3-(Difluoromethoxy)aniline, NaNO₂, HCl | 3-(Difluoromethoxy)benzenediazonium chloride | Conversion of the primary amine to a diazonium salt. |

| 2. Thio-dediazoniation | Diazonium salt, KSCN, Cu(I) salt | 3-(Difluoromethoxy)phenyl thiocyanate | Substitution of the diazonium group with a thiocyanate group. sciencemadness.org |

| (Byproduct/Isomerization) | - | This compound | Isothiocyanate is often a minor product or can be formed via rearrangement. sciencemadness.org |

Advanced Synthetic Strategies and Optimization

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental footprint of isothiocyanate synthesis. These strategies are directly applicable to the preparation of this compound.

Yield Enhancement Techniques and Reaction Condition Control

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be controlled include:

Temperature: Both the formation of dithiocarbamate salts and their subsequent desulfurization are temperature-sensitive. Similarly, the reaction with thiophosgene often requires careful temperature management to control reactivity and minimize side reactions.

Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reagents and intermediates.

Stoichiometry: Precise control over the molar ratios of the amine, carbon disulfide (or thiophosgene), and the base or desulfurizing agent is essential to drive the reaction to completion and avoid the formation of byproducts like symmetric thioureas.

Catalyst Selection: In Sandmeyer-type reactions, the choice and concentration of the copper catalyst can affect the yield and the ratio of thiocyanate to isothiocyanate products. nih.gov

Green Chemistry Approaches in Isothiocyanate Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for isothiocyanate synthesis. These approaches aim to reduce waste and avoid the use of highly toxic substances. digitellinc.com

Alternative Reagents: The use of elemental sulfur in conjunction with isocyanides (which can be derived from amines) offers a much less toxic alternative to thiophosgene or carbon disulfide. mdpi.comdigitellinc.com

Green Solvents: Performing reactions in environmentally benign solvents, such as water, has been demonstrated. For example, the desulfurization of dithiocarbamates can be efficiently carried out in water using sodium persulfate (Na₂S₂O₈) as an oxidant. rsc.org

Benign Desulfurizing Agents: Instead of heavy metals, reagents like calcium oxide (CaO) have been employed as both a base and a desulfurizing agent, simplifying the reaction and reducing cost and toxicity. researchgate.net

| Green Approach | Reagents/Conditions | Advantage |

| Thiophosgene Replacement | Isocyanides + Elemental Sulfur | Avoids highly toxic reagents. digitellinc.com |

| Aqueous Synthesis | Na₂S₂O₈ in water | Eliminates volatile organic solvents. rsc.org |

| Simplified Reagent System | CaO as base and desulfurizer | Reduces cost, side products, and toxicity. researchgate.net |

Continuous Flow Methodologies for Preparative Scale Research

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly for reactions that are fast, exothermic, or involve hazardous materials. nih.govrsc.org

The synthesis of this compound, especially via the thiophosgene route, is an ideal candidate for a continuous flow setup. In a flow reactor, small volumes of reagents are continuously mixed and reacted in a coiled tube or microchannel. This configuration offers:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material (like thiophosgene) present at any given time, significantly reducing the risks associated with handling such chemicals. nih.gov

Superior Process Control: The high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways.

Improved Yield and Purity: Rapid mixing and precise control over residence time can lead to cleaner reactions with fewer byproducts.

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactions. rsc.org

A potential flow process would involve pumping separate streams of 3-(difluoromethoxy)aniline and thiophosgene into a mixing zone before the combined stream flows through a heated reactor coil to ensure complete reaction, followed by in-line quenching and purification steps.

Chemical Reactivity and Transformation of 3 Difluoromethoxy Phenylisothiocyanate

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate group is a versatile functional group in organic synthesis, known for its participation in addition and cyclization reactions. The carbon atom of the N=C=S moiety is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, making it a prime target for nucleophilic attack. arkat-usa.orgmdpi.com

Nucleophilic Addition Reactions

Nucleophilic addition is the most common reaction pathway for isothiocyanates. arkat-usa.orgorganic-chemistry.org Various nucleophiles, including amines, alcohols, and thiols, readily react with the electrophilic carbon of the isothiocyanate group to form a range of stable addition products.

The reaction between an isothiocyanate and a primary or secondary amine is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. researchgate.netnih.govijacskros.com In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isothiocyanate. This nucleophilic addition leads to the formation of a thiourea (B124793) derivative. mdpi.com The reaction is typically straightforward and proceeds readily, often under mild conditions. reddit.com

For 3-(Difluoromethoxy)phenylisothiocyanate, the general reaction can be depicted as follows:

General Reaction:

3-(F₂HCO)C₆H₄NCS + R¹R²NH → 3-(F₂HCO)C₆H₄NHC(=S)NR¹R²

This reaction is applicable to a wide range of primary (R¹ = alkyl/aryl, R² = H) and secondary (R¹, R² = alkyl/aryl) amines. researchgate.net The resulting thioureas are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. ijacskros.com

| Reactant 1 | Reactant 2 (Amine) | Product | Product Class |

|---|---|---|---|

| This compound | Primary Amine (RNH₂) | N-(3-(Difluoromethoxy)phenyl)-N'-R-thiourea | N,N'-Disubstituted Thiourea |

| This compound | Secondary Amine (R₂NH) | N-(3-(Difluoromethoxy)phenyl)-N',N'-di-R-thiourea | N,N',N'-Trisubstituted Thiourea |

Alcohols and phenols can act as nucleophiles, attacking the isothiocyanate group to form O-alkyl or O-aryl thiocarbamates. This reaction typically requires basic conditions or a catalyst to deprotonate the alcohol or phenol (B47542), thereby increasing its nucleophilicity. The resulting thiocarbamates are important synthetic intermediates. organic-chemistry.org

A study on the reaction kinetics of phenylisothiocyanate with various amino acid analogs, including phenol (as a model for tyrosine), indicated that phenol was the least reactive among the tested nucleophiles (amine, thiol, phenol) and showed no detectable reaction under the experimental conditions (pH 7.4 and 9.0). psu.edu This suggests that the reaction with alcohols and phenols is generally less facile than with amines or thiols and may require more forcing conditions.

General Reaction:

3-(F₂HCO)C₆H₄NCS + R-OH → 3-(F₂HCO)C₆H₄NHC(=S)OR (in the presence of a base)

| Reactant 1 | Reactant 2 | Product | Product Class |

|---|---|---|---|

| This compound | Alcohol (R-OH) | O-Alkyl N-(3-(difluoromethoxy)phenyl)thiocarbamate | O-Alkyl Thiocarbamate |

| This compound | Phenol (Ar-OH) | O-Aryl N-(3-(difluoromethoxy)phenyl)thiocarbamate | O-Aryl Thiocarbamate |

Thiols are potent nucleophiles and react readily with isothiocyanates to yield dithiocarbamates. rsc.orgorganic-chemistry.org The reaction proceeds via the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbon of the isothiocyanate. This reaction is often rapid and can be performed under mild conditions. nih.gov

Kinetic studies using phenylisothiocyanate and 1-octanethiol (B94742) (as a model for cysteine) demonstrated that the reaction proceeds efficiently, forming an octyl phenylcarbamodithioate product. psu.edu The reactivity of the thiol was significantly higher than that of phenol and comparable to that of an amine, especially at higher pH. psu.edu However, the resulting dithiocarbamate (B8719985) product showed less stability compared to the thiourea analog, exhibiting degradation over time. psu.edu

General Reaction:

3-(F₂HCO)C₆H₄NCS + R-SH → 3-(F₂HCO)C₆H₄NHC(=S)SR

The synthesis of dithiocarbamates can also be achieved through one-pot, three-component reactions involving an amine, carbon disulfide, and an electrophile, highlighting their accessibility through various synthetic routes. nih.govrsc.org

| Reactant 1 | Reactant 2 (Thiol) | Product | Product Class |

|---|---|---|---|

| This compound | Alkyl Thiol (R-SH) | S-Alkyl N-(3-(difluoromethoxy)phenyl)dithiocarbamate | S-Alkyl Dithiocarbamate |

| This compound | Aryl Thiol (Ar-SH) | S-Aryl N-(3-(difluoromethoxy)phenyl)dithiocarbamate | S-Aryl Dithiocarbamate |

Cycloaddition Reactions in Heterocyclic Synthesis

Isothiocyanates are valuable building blocks in heterocyclic chemistry. chemrxiv.org They can participate in cycloaddition reactions, where the C=S or C=N bond of the isothiocyanate group acts as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings. cdnsciencepub.comresearchgate.net These reactions provide a direct route to a variety of important heterocyclic scaffolds.

Aryl isothiocyanates are key precursors for the synthesis of thiazole (B1198619) and thiazolidine (B150603) derivatives. nih.govmdpi.comresearchgate.netresearchgate.net

Thiazolidine Derivatives: The synthesis of thiazolidine rings can be achieved through the reaction of isothiocyanates with aziridines. For instance, the reaction of 3-aroylaziridines with aryl isothiocyanates proceeds via a [3+2] cycloaddition of an intermediate azomethine ylid to the C=S bond of the isothiocyanate, yielding 4-thiazolines. cdnsciencepub.com Another approach involves the Lewis acid-catalyzed reaction of activated aziridines with isothiocyanates to furnish 2-iminothiazolidines with high regio- and stereoselectivity. nih.gov

Thiazole Derivatives: While direct cycloaddition to form thiazoles is less common, isothiocyanates are crucial for creating precursors that can be cyclized into thiazole rings. For example, the reaction of an isothiocyanate with an appropriate amine can form a thiourea, which can then undergo the Hantzsch thiazole synthesis by reacting with an α-haloketone. nih.gov Similarly, thiosemicarbazides, formed from the reaction of isothiocyanates with hydrazines, are common intermediates that cyclize to form various thiazolidinone and thiazole derivatives. ekb.egmdpi.com The reaction of 4-amino-3-phenyl-5-ethoxycarbonyl-thiazole-2-thione with phenylisothiocyanate, followed by treatment with monochloroacetic acid, results in a thiazolidinone derivative. nih.gov

These synthetic strategies underscore the utility of the isothiocyanate functional group in this compound as a versatile entry point for the construction of complex heterocyclic systems like thiazolidinones and thiazoles. ekb.egnih.govresearchgate.net

Synthesis of Other Sulfur and Nitrogen Containing Heterocycles

The isothiocyanate functional group is a powerful synthon for the construction of a wide array of sulfur and nitrogen-containing heterocycles. This compound serves as a versatile precursor for such syntheses through cycloaddition and condensation reactions.

One prominent application is in the synthesis of 1,2,4-triazole (B32235) derivatives. The reaction of an aryl isothiocyanate with hydrazine (B178648) or its derivatives initially forms a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization, often under basic conditions, to yield the corresponding 1,2,4-triazole-3-thione. tijer.orgnih.gov For instance, reacting this compound with hydrazine hydrate (B1144303) would produce N-(3-(difluoromethoxy)phenyl)hydrazine-1-carbothioamide, which upon heating in the presence of a base like sodium hydroxide, cyclizes to form 5-(3-(difluoromethoxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov

Another significant class of heterocycles accessible from this precursor are quinazoline derivatives. The reaction of aryl isothiocyanates with anthranilic acid or its derivatives is a common route to 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones. nih.govgeneris-publishing.com This reaction typically proceeds by the initial formation of a thiourea derivative, which then undergoes intramolecular cyclization. The use of green chemistry methods, such as deep eutectic solvents (DESs), has been shown to facilitate this transformation, acting as both solvent and catalyst. nih.gov

The reactivity of the isothiocyanate group allows for its incorporation into various heterocyclic frameworks, making this compound a valuable building block in medicinal and materials chemistry. uzhnu.edu.ua

| Heterocycle | Reactant(s) | General Conditions | Product |

| 1,2,4-Triazole-3-thione | Hydrazine Hydrate | 1. Formation of thiosemicarbazide intermediate. 2. Reflux in aqueous NaOH. | 5-(3-(Difluoromethoxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Quinazoline-4(3H)-thione | Anthranilic Acid | Heating in a suitable solvent (e.g., ethanol (B145695) or a Deep Eutectic Solvent). | 2-Thioxo-3-(3-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinazolin-4-one |

| Thiazole Derivatives | α-Halogenated Ketones | Reaction with thiosemicarbazide (formed in situ) via Hantzsch thiazole synthesis. | 2-Amino-4-substituted-thiazoles with the 3-(difluoromethoxy)phenyl group. |

Desulfurization Reactions to other Functional Groups

The isothiocyanate group can undergo desulfurization reactions, enabling its conversion into other important functional groups, most notably carbodiimides. While direct desulfurization is possible, a common and highly efficient route proceeds via a two-step process involving the formation of a thiourea intermediate.

First, this compound reacts readily with primary amines in a nucleophilic addition reaction to form N,N'-disubstituted thioureas in high yields. researchgate.netresearchgate.net The reaction is typically straightforward and occurs at room temperature. uzhnu.edu.ua

The resulting thiourea is then treated with a desulfurizing agent to yield the corresponding carbodiimide. A variety of reagents have been developed for this purpose to avoid the use of toxic compounds. Cyanuric chloride and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) are effective desulfurylation agents for converting dithiocarbamates (precursors to isothiocyanates) and are conceptually applicable to the desulfurization of thioureas. beilstein-journals.org The conversion of thioureas to carbodiimides is a key transformation, as carbodiimides are widely used as coupling agents in peptide synthesis and other condensation reactions.

| Starting Material | Reagent(s) | Product Functional Group | Example Product |

| This compound | 1. R-NH₂2. Desulfurizing Agent (e.g., Mukaiyama's reagent, HgO) | Carbodiimide | 1-(3-(Difluoromethoxy)phenyl)-3-alkyl/aryl-carbodiimide |

| This compound | H₂O/H⁺ | Urea (via hydrolysis to amine, then reaction with another isothiocyanate molecule) | 1,3-Bis(3-(difluoromethoxy)phenyl)urea |

Reactivity of the Aromatic Ring System

The reactivity of the phenyl ring in this compound towards aromatic substitution is dictated by the combined electronic effects of the difluoromethoxy (-OCHF₂) and isothiocyanate (-NCS) groups.

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenyl Moiety

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents. libretexts.orgmsu.edu

Regioselectivity and Electronic Effects of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group exerts a complex influence on the aromatic ring. The two highly electronegative fluorine atoms pull electron density away from the oxygen and, subsequently, the ring through the sigma bond network. This is a strong electron-withdrawing inductive effect (-I).

Simultaneously, the lone pairs on the oxygen atom can be donated into the aromatic π-system via resonance (+M effect). However, the strong inductive pull of the fluorine atoms significantly reduces the electron-donating ability of the oxygen, making the resonance effect weaker than that of a standard methoxy (B1213986) (-OCH₃) group.

Despite being deactivating, substituents with a lone pair on the atom directly attached to the ring are typically ortho, para-directing . This is because the resonance structures of the cationic intermediate (the sigma complex) formed during ortho or para attack allow for delocalization of the positive charge onto the oxygen atom, providing significant stabilization. This stabilization is not possible for meta attack. Therefore, the difluoromethoxy group directs incoming electrophiles to the positions ortho and para to itself.

Regioselectivity and Electronic Effects of the Isothiocyanate Group

The isothiocyanate (-NCS) group is a moderately electron-withdrawing and thus deactivating group. It withdraws electron density from the aromatic ring through both induction and resonance, making the ring less nucleophilic and less reactive towards electrophiles. makingmolecules.com

As a deactivating group that lacks a lone pair on the atom directly bonded to the ring, the isothiocyanate group acts as a meta-director . This directing effect arises because the carbocation intermediates formed during ortho and para attack are significantly destabilized. In these intermediates, one resonance structure places the positive charge on the carbon atom directly attached to the electron-withdrawing -NCS group, which is highly unfavorable. The intermediate for meta attack avoids this destabilizing arrangement.

Combined Directing Effects and Predicted Regioselectivity

In this compound, both substituents are deactivating, and they are positioned meta to each other. Their directing effects must be considered together to predict the site of substitution. lumenlearning.compressbooks.pub

The -OCHF₂ group (at C1) is an ortho, para-director, directing incoming electrophiles to positions C2, C4, and C6 .

The -NCS group (at C3) is a meta-director, directing incoming electrophiles to positions C1, C5, and C2/C4 (meta to C3). Since C1 is already substituted, it directs to C5, C2, and C4 .

The directing effects of the two groups are reinforcing , both favoring substitution at positions 2, 4, and 5 .

Position 2: Ortho to -OCHF₂ and ortho to -NCS. This position is sterically hindered by the two adjacent substituents, making it the least likely site of attack.

Position 4: Para to -OCHF₂ and ortho to -NCS. This position is electronically favored by the -OCHF₂ group.

Position 5: Ortho to -OCHF₂ and para to -NCS. This position is also electronically favored.

Between positions 4 and 5, the final product distribution would depend on the specific electrophile and reaction conditions, but both are significantly more favored than substitution at position 2 or 6. Given that both groups are deactivating, forcing conditions (e.g., higher temperatures, stronger catalysts) are generally required to achieve substitution. makingmolecules.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is fundamentally different from EAS and has stringent requirements. It necessitates the presence of two key features on the aromatic ring:

A good leaving group, typically a halide (F, Cl, Br, I).

Strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

The electron-withdrawing groups are crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the ring.

This compound does not possess a suitable leaving group like a halogen on the aromatic ring. While both the -OCHF₂ and -NCS groups are electron-withdrawing, their presence alone is insufficient to facilitate an SNAr reaction in the absence of a leaving group. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Transition Metal-Catalyzed Coupling Reactions at Aryl Halide Derivatives

The synthesis of complex aromatic structures often relies on the strategic formation of carbon-carbon and carbon-heteroatom bonds, frequently accomplished via transition metal-catalyzed cross-coupling reactions. For derivatives of this compound, where the phenyl ring is substituted with a halide (e.g., bromine or iodine), these reactions provide a powerful tool for further molecular elaboration. The isothiocyanate group (-NCS) is a versatile functional handle, but its reactivity must be considered during the design of coupling strategies.

Transition metals such as palladium, nickel, and copper are central to these transformations. mdpi.comnih.gov The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of a difluoromethoxy-substituted aryl halide, the process would typically begin with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.gov

Recent advancements have focused on the development of robust catalytic systems that tolerate a wide range of functional groups. Copper-, palladium-, and nickel-catalyzed difluoroalkylations of aromatic compounds using difluoroalkyl halides have proven to be effective strategies. nih.gov These methods allow for the direct introduction of difluoroalkyl groups onto aromatic rings under mild conditions, showcasing the feasibility of performing such transformations on functionalized molecules. nih.gov For instance, palladium-catalyzed Negishi cross-coupling reactions have been successfully employed to couple aryl halides with various organozinc reagents. nih.gov Similarly, copper-catalyzed couplings provide a cost-effective alternative for certain transformations.

The difluoromethoxy group is generally stable under these conditions and its strong electron-withdrawing nature can influence the reactivity of the aryl halide, potentially facilitating the initial oxidative addition step. The choice of catalyst, ligand, base, and solvent is crucial to ensure high yields and prevent unwanted side reactions involving the isothiocyanate moiety. While the isothiocyanate group is reactive towards strong nucleophiles, it is often compatible with the conditions of many standard cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, particularly when milder bases are used.

Table 1: Overview of Common Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst | Coupling Partners | Description |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl/Vinyl Halide + Organoboron Reagent | Forms a new carbon-carbon bond. Widely used due to mild conditions and commercial availability of reagents. |

| Heck Coupling | Palladium | Aryl/Vinyl Halide + Alkene | Forms a substituted alkene. Requires a base. |

| Sonogashira Coupling | Palladium/Copper | Aryl/Vinyl Halide + Terminal Alkyne | Forms a carbon-carbon bond between a sp² carbon and a sp carbon. |

| Negishi Coupling | Palladium/Nickel | Organohalide + Organozinc Reagent | Known for high functional group tolerance and reactivity. nih.gov |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | Forms a carbon-nitrogen bond. |

Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is a key structural motif in medicinal chemistry and materials science. nih.gov Its unique properties stem from the combination of the electronegative fluorine atoms and the ether linkage. nuph.edu.ua Understanding its stability and reactivity is essential for designing synthetic routes and predicting the behavior of molecules containing this group.

The hydrolytic stability of a functional group is a critical parameter, particularly for applications in biological systems or industrial processes where exposure to aqueous environments is common. The difluoromethoxy group generally exhibits significant stability across a range of pH conditions.

Under acidic conditions, the C-F bonds are exceptionally strong, and the ether oxygen is less basic than in non-fluorinated ethers, rendering the group resistant to protonation-mediated cleavage. Studies on related fluorinated compounds have demonstrated their dramatically increased stability in acidic media compared to their non-fluorinated analogs. For example, 2'-fluoroarabinonucleic acid (2'F-ANA) shows virtually no cleavage after two days in simulated gastric fluid (pH ≈ 1.2), whereas DNA is rapidly degraded. nih.gov While not a direct measure for the OCF₂H group, this highlights the general stability imparted by fluorine atoms.

In basic conditions, the group also shows good stability. The strong C-F bonds and the stability of the potential leaving group (⁻OCF₂H) contribute to its robustness. However, extreme basic conditions can lead to decomposition, although typically much harsher conditions are required compared to other functional groups. For instance, some fluorinated ionic liquid anions remain stable in strongly basic solutions. researchgate.net In a specific study on a 2-difluoromethoxy-substituted sulfamate, the OCF₂H group remained intact during hydrolysis experiments in wet DMSO, where the neighboring sulfamoyl group was cleaved. nih.gov This indicates a high degree of stability relative to other functional groups on the same aromatic ring. nih.gov

The difluoromethoxy group is generally considered to be stable under common redox conditions used in organic synthesis. The high strength of the C-F and C-O bonds makes the group resistant to both oxidation and reduction.

The carbon atom in the OCF₂H group is in a high oxidation state due to the attached oxygen and fluorine atoms, making it resistant to further oxidation. Similarly, reduction of the group is difficult. While the C-H bond can potentially be a site for radical abstraction, this typically requires specific and highly reactive radical initiators. rsc.org The generation of a CF₂H radical often requires dedicated reagents like Zn(SO₂CF₂H)₂ in the presence of an oxidant. nih.gov This suggests that the OCF₂H group itself is unlikely to participate in redox reactions under standard synthetic protocols, acting as a stable spectator group. This stability is a key advantage in multistep syntheses where other parts of the molecule need to be modified using oxidative or reductive reagents.

The incorporation of the difluoromethoxy group significantly alters the electronic properties of the parent molecule. nih.gov It is generally characterized as a moderately electron-withdrawing substituent. nuph.edu.uaresearchgate.net This effect is a combination of a strong inductive effect (-I) and a weaker resonance effect (+R).

The high electronegativity of the two fluorine atoms results in a strong inductive pull of electron density from the aromatic ring through the ether oxygen. mdpi.com This is quantified by its positive inductive Hammett constant (σI). Studies using ¹⁹F NMR have determined the Hammett constants for the CF₂OCH₃ group to be σI = 0.22 and σR = 0.07. nuph.edu.ua These positive values confirm that the group acts as a moderate electron acceptor through both inductive and resonance pathways. nuph.edu.ua

Table 2: Electronic and Physicochemical Properties of the Difluoromethoxy Group

| Property | Value/Description | Reference |

|---|---|---|

| Inductive Effect (σI) | 0.22 (for CF₂OCH₃) | nuph.edu.ua |

| Resonance Effect (σR) | 0.07 (for CF₂OCH₃) | nuph.edu.ua |

| Nature | Moderately electron-withdrawing | nuph.edu.uaresearchgate.net |

| Lipophilicity (πx) | +0.2 to +0.6 (dynamic) | nih.gov |

| Hydrogen Bonding | Can act as a hydrogen bond donor | nih.gov |

Derivatives and Analogs of 3 Difluoromethoxy Phenylisothiocyanate

Positional Isomers of Difluoromethoxyphenylisothiocyanate (e.g., 2- and 4-isomers)

The substitution pattern of the difluoromethoxy group on the phenyl ring significantly influences the properties of the isothiocyanate. Positional isomers, where the -OCF₂H group is located at the ortho (2-), meta (3-), or para (4-) position relative to the isothiocyanate group, exhibit distinct chemical characteristics. While 3-(Difluoromethoxy)phenylisothiocyanate is the primary subject, its 2-isomer is also documented. Information regarding the 4-isomer is less prevalent in readily available chemical literature.

The 2-(Difluoromethoxy)phenylisothiocyanate isomer is identified by the CAS number 101856-90-0. pharmaffiliates.com Its molecular formula is C₈H₅F₂NOS, with a molecular weight of 201.19 g/mol . pharmaffiliates.com

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-(Difluoromethoxy)phenylisothiocyanate | 1-(difluoromethoxy)-2-isothiocyanatobenzene; 2-(difluoromethoxy)phenylisothiocyanate; 2-(difluoromethoxy)benzenisothiocyanate | 101856-90-0 | C₈H₅F₂NOS | 201.19 |

| This compound | 1-(Difluoromethoxy)-3-isothiocyanatobenzene | 865149-70-8 | C₈H₅F₂NOS | 201.19 |

Halogenated Derivatives of this compound

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring of this compound can substantially alter its electronic properties and reactivity. Halogens are strongly electronegative and exert a powerful inductive electron-withdrawing effect. While specific examples of halogenated derivatives of this compound are not detailed in the available search results, general principles of organic synthesis allow for their preparation, typically from the corresponding halogenated 3-(difluoromethoxy)anilines.

Alkyl and Aryl Substituted Derivatives on the Phenyl Ring

Similarly, the addition of alkyl or aryl groups to the phenyl ring of this compound would modify its steric and electronic profile. Alkyl groups are typically electron-donating through an inductive effect, which would decrease the electrophilicity of the isothiocyanate carbon. Aryl substituents would introduce more complex electronic and steric effects. Specific research detailing the synthesis and properties of such derivatives of this compound is not prominent in the surveyed literature.

Heterocyclic Compounds Synthesized from this compound

The isothiocyanate functional group is a versatile precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. It readily reacts with nucleophiles, particularly amines and hydrazines, to form thioureas and thiosemicarbazides, respectively. These intermediates can then undergo intramolecular cyclization to yield a wide array of heterocyclic systems.

Thiazole-Ring Containing Derivatives

Thiazoles are a significant class of heterocyclic compounds. A common route to their synthesis is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) derivative. jpionline.orgresearchgate.net Aryl isothiocyanates, such as this compound, can serve as starting materials for the required N-arylthiourea. The reaction proceeds by first treating the isothiocyanate with an amine to form the corresponding thiourea, which is then cyclized with an α-haloketone.

Another pathway involves the reaction of isothiocyanates with other reagents to form different thiazole structures. For instance, reactions with malononitrile (B47326) can lead to pyridine (B92270) derivatives, while reactions with monochloroacetic acid can yield thiazolidinone derivatives. nih.gov Although these are general pathways for isothiocyanates, they illustrate the potential of this compound as a building block for diverse thiazole-containing molecules. mdpi.com

Triazole and other Nitrogen Heterocycle Derivatives

Triazoles and other nitrogen-rich heterocycles are also accessible from isothiocyanate precursors. researchgate.netnih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting an aryl isothiocyanate with a hydrazine (B178648) derivative. This initial reaction forms a thiosemicarbazide (B42300) intermediate. Subsequent cyclization, often under basic or acidic conditions, leads to the formation of the triazole ring. researchgate.netraco.cat The specific substituents on the resulting triazole depend on the nature of the hydrazine and the cyclization conditions used. Phenylisothiocyanate is a commonly cited reagent in these synthetic schemes, indicating that this compound would be a suitable substrate for creating triazoles with a 3-(difluoromethoxy)phenyl substituent. researchgate.net

Structure-Reactivity and Structure-Property Relationships in Derivatives

The reactivity and properties of this compound and its derivatives are governed by the electronic effects of the substituents on the phenyl ring.

Difluoromethoxy Group (-OCF₂H) : This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is primarily inductive. Compared to the more common trifluoromethoxy (-OCF₃) group, the -OCF₂H group is still significantly electron-withdrawing but slightly less so. This electron withdrawal increases the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S), making it more susceptible to nucleophilic attack. This enhanced reactivity is a key factor in its use for synthesizing heterocyclic derivatives.

Isothiocyanate Group (-NCS) : The reactivity of the isothiocyanate itself is centered on the electrophilic carbon atom. Nucleophiles, such as amines or thiols, readily attack this carbon. reddit.com

Substituents on the Phenyl Ring :

Electron-withdrawing groups (e.g., halogens, nitro groups) placed elsewhere on the ring would further enhance the electrophilicity of the isothiocyanate carbon, potentially increasing reaction rates with nucleophiles. Structure-activity relationship (SAR) studies on other classes of compounds have shown that electron-withdrawing groups can significantly impact biological or chemical activity. nih.gov

Electron-donating groups (e.g., alkyl, alkoxy groups) would have the opposite effect, decreasing the reactivity of the isothiocyanate group by donating electron density to the ring and, subsequently, to the -NCS carbon.

Spectroscopic and Analytical Profile of this compound

The structural elucidation and purity assessment of this compound, a halogenated aromatic isothiocyanate, relies on a suite of sophisticated spectroscopic and chromatographic techniques. These methodologies provide unambiguous evidence of its chemical structure, functional groups, molecular weight, and purity. This article details the advanced analytical methods employed in the comprehensive characterization of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations.

Density Functional Theory (DFT) is a widely used computational method for geometry optimization and conformational analysis. For 3-(Difluoromethoxy)phenylisothiocyanate, the primary conformational flexibility arises from the rotation around the C-O bond of the difluoromethoxy group and the C-N bond of the isothiocyanate group.

Studies on similar molecules, such as anisole (B1667542) and its derivatives, have been conducted to understand their rotational isomerism. researchgate.net These studies often employ DFT methods to predict stable conformers. researchgate.net For this compound, a potential energy surface scan would likely reveal the most stable orientation of the difluoromethoxy group relative to the phenyl ring. The planarity of the phenylisothiocyanate group is also a key feature, with the isothiocyanate group (-N=C=S) typically exhibiting a nearly linear arrangement.

The optimized geometry would provide key structural parameters. Below is a table of hypothetical but plausible bond lengths and angles for the most stable conformer of this compound, derived from computational studies of related molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (methoxy) | 1.36 Å |

| C-F | 1.35 Å | |

| C-N | 1.40 Å | |

| N=C | 1.20 Å | |

| C=S | 1.58 Å | |

| Bond Angle | C-O-C | 118° |

| F-C-F | 108° | |

| C-N=C | 170° | |

| N=C=S | 178° |

Note: These values are illustrative and based on general findings for similar functional groups.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For aryl isothiocyanates, the HOMO is typically a π-orbital delocalized over the phenyl ring and the isothiocyanate group, while the LUMO is often a π*-antibonding orbital. researchgate.net The difluoromethoxy group, being electron-withdrawing, would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylisothiocyanate.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov DFT calculations can provide precise energies for these orbitals. nih.govresearchgate.net

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These energy values are hypothetical and serve for illustrative purposes.

Reaction Mechanism Studies and Energetic Landscapes

Computational methods are invaluable for mapping the energetic landscapes of chemical reactions, identifying transition states, and calculating reaction enthalpies.

Isothiocyanates are known to react with nucleophiles at the electrophilic carbon atom of the -N=C=S group. researchgate.netresearchgate.net Computational studies can model these reactions to locate the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state provides insights into the reaction's activation energy and mechanism. For instance, the reaction of this compound with an amine would proceed through a transition state leading to the formation of a thiourea (B124793) derivative.

The heat of formation (ΔHf°) is a fundamental thermodynamic property. High-level ab initio calculations can be employed to predict the enthalpies of formation for organic compounds, including those containing fluorine. researchgate.netnih.gov While experimental data for many complex molecules are scarce, computational methods can provide reliable estimates. researchgate.neted.ac.uk The calculation of reaction enthalpies (ΔHr°) allows for the determination of whether a reaction is exothermic or endothermic. For example, the enthalpy change for the reaction of this compound with a nucleophile can be calculated by subtracting the sum of the heats of formation of the reactants from the sum of the heats of formation of the products.

Computational Studies on Molecular Interactions and Binding Mechanisms

The isothiocyanate functional group is of interest in medicinal chemistry due to its ability to interact with biological targets. mdpi.comfrontiersin.orgnih.gov Molecular docking and molecular dynamics simulations are computational techniques used to study the binding of small molecules to macromolecules like proteins. These studies can predict the preferred binding orientation of this compound within a protein's active site and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Such computational insights are crucial in the rational design of new therapeutic agents. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Compound Design of this compound

As of the current available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been published that focus explicitly on this compound for the purpose of compound design. While the principles of QSAR/QSPR are widely applied in computational chemistry and drug discovery to predict the biological activity or physicochemical properties of new chemical entities based on their molecular structures, dedicated studies on this particular compound are not presently available in public research databases.

The development of a QSAR/QSPR model for this compound would theoretically involve the synthesis and testing of a series of structurally related analogues. By modifying specific moieties of the parent molecule and correlating these structural changes with observed differences in biological activity or a particular property, a mathematical model could be constructed. Such a model would typically employ a range of molecular descriptors, including but not limited to:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), which are crucial for understanding reaction mechanisms and intermolecular interactions.

Steric Descriptors: These describe the three-dimensional size and shape of the molecule, including parameters like molecular volume, surface area, and specific steric indices (e.g., Taft steric parameters).

Hydrophobic Descriptors: These account for the lipophilicity of the compound, most commonly represented by the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

Once a statistically robust QSAR/QSPR model is established and validated, it can be utilized to virtually screen and design new compounds with potentially enhanced activity or desired properties before committing to their chemical synthesis and experimental testing. This in silico approach can significantly streamline the discovery and optimization process for new molecules.

However, without foundational experimental data and subsequent computational analysis for a series of this compound derivatives, the generation of specific data tables and detailed research findings on its QSAR/QSPR modeling for compound design is not possible at this time. Future research in this area would be required to build and validate such predictive models.

Advanced Applications and Future Research Directions

Utilization as a Versatile Chemical Building Block in Complex Molecule Synthesis

The isothiocyanate functional group is a versatile precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. The reactivity of the -N=C=S moiety allows for its participation in various cyclization and addition reactions. For instance, it can react with amines to form thioureas, which can be further cyclized to afford thiazoles, thiadiazoles, and other heterocyclic systems.

The presence of the 3-(difluoromethoxy)phenyl substituent can impart desirable physicochemical properties to the resulting complex molecules. The difluoromethoxy group is known to enhance metabolic stability and membrane permeability, making it a valuable substituent in drug design. nih.gov Therefore, 3-(difluoromethoxy)phenylisothiocyanate serves as a key building block for introducing this fluorinated motif into biologically active compounds. Future research will likely focus on expanding the library of complex molecules derived from this precursor and evaluating their therapeutic potential.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Application Areas |

|---|---|---|

| Amines | Thioureas, Thiazoles | Medicinal Chemistry, Agrochemicals |

| Hydrazines | Thiadiazoles | Materials Science, Pharmaceuticals |

Development of Novel Organocatalysts or Ligands for Transition Metal Catalysis

The isothiocyanate group can be transformed into various functional groups that can act as coordinating sites for metal catalysts or as active components of organocatalysts. For example, reduction of the isothiocyanate can yield a thiol, which is a common ligand for transition metals. wikipedia.org Alternatively, reaction with chiral amines can produce chiral thioureas, which have been successfully employed as organocatalysts in a range of asymmetric transformations.

The 3-(difluoromethoxy)phenyl group can influence the electronic and steric properties of the resulting catalyst or ligand, potentially leading to enhanced catalytic activity, selectivity, and stability. nih.govresearchgate.net Research in this area could lead to the development of novel catalytic systems for challenging organic transformations. The electron-withdrawing nature of the difluoromethoxy group could modulate the acidity of a thiourea (B124793) catalyst or the Lewis basicity of a coordinating sulfur or nitrogen atom in a metal complex. wikipedia.org

Exploration in Materials Science Research (e.g., for Polymers or Liquid Crystals)

Aryl isothiocyanates have been investigated as components of advanced materials such as polymers and liquid crystals. The polar nature of the isothiocyanate group, combined with the rigid aromatic ring, can contribute to desirable material properties. Fluorinated substituents, like the difluoromethoxy group, are known to influence the mesomorphic behavior of liquid crystals and the thermal and chemical stability of polymers. nih.govnih.govrsc.org

Specifically, the introduction of fluorine can lead to materials with unique optical and electronic properties. nih.gov Future research could explore the synthesis of polymers and liquid crystals incorporating the this compound moiety to develop new materials for applications in displays, sensors, and other electronic devices. tcichemicals.commdpi.comwhiterose.ac.uk

Application in Chemical Biology as Probes for Molecular Target Identification

Isothiocyanates are known to react with nucleophilic residues in proteins, such as cysteine and lysine, forming stable covalent adducts. This reactivity has been exploited in the development of chemical probes for identifying and studying the function of proteins. nih.gov By attaching a reporter tag (e.g., a fluorophore or a biotin) to the this compound core, researchers can create probes to label and identify target proteins in complex biological systems. broadpharm.combiologicscorp.com

The difluoromethoxy group can enhance the cell permeability and metabolic stability of these probes, allowing for their use in living cells. mdpi.combohrium.comnih.gov The development of such probes would be a valuable tool for drug discovery and for elucidating the molecular mechanisms of disease. Proteomic techniques can then be used to identify the proteins that have been covalently modified by the isothiocyanate probe. nih.govfrontiersin.orgnih.gov

Table 2: Characteristics of Isothiocyanate-Based Chemical Probes

| Feature | Advantage |

|---|---|

| Covalent Reactivity | Stable protein labeling |

| Difluoromethoxy Group | Enhanced cell permeability and metabolic stability |

Methodological Advancements in Fluorination Chemistry

The synthesis of this compound itself relies on advancements in fluorination chemistry, specifically in the introduction of the difluoromethoxy group onto an aromatic ring. The development of new and efficient methods for C-H fluorination and difluoromethoxylation is an active area of research. rsc.orgresearchgate.netresearchgate.netchinesechemsoc.org

Further research in this area could lead to more efficient and selective syntheses of this and related fluorinated compounds. nih.gov These advancements would not only facilitate the availability of this compound for the applications described above but also contribute to the broader field of organofluorine chemistry, which is crucial for the development of new pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net

Integration into Automated Synthesis Platforms for Compound Library Generation

The versatility of the isothiocyanate group makes it an ideal functional handle for the rapid generation of diverse compound libraries. Automated synthesis platforms can be programmed to perform a series of reactions starting from this compound and a variety of building blocks. nih.govnih.govvirscidian.com This high-throughput approach can accelerate the discovery of new molecules with desired biological activities or material properties.

The integration of this compound into automated synthesis workflows would enable the systematic exploration of the chemical space around the 3-(difluoromethoxy)phenyl scaffold, leading to the identification of new lead compounds for drug discovery or novel materials with tailored functionalities. enamine.nethighresbio.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.